Cas no 2137693-62-8 (sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate)

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate 化学的及び物理的性質
名前と識別子
-
- 2137693-62-8
- sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate
- EN300-723743
-
- インチ: 1S/C9H5ClO4S.Na/c10-7-5-3-1-2-4-6(5)14-9(11)8(7)15(12)13;/h1-4H,(H,12,13);/q;+1/p-1
- InChIKey: RYYXOUNFOGKTHJ-UHFFFAOYSA-M
- ほほえんだ: ClC1=C(C(=O)OC2C=CC=CC=21)S(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 265.9416518g/mol
- どういたいしつりょう: 265.9416518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 357
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.6Ų
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723743-1.0g |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |
2137693-62-8 | 1g |
$1500.0 | 2023-05-26 | ||
Enamine | EN300-723743-0.5g |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |
2137693-62-8 | 0.5g |
$1440.0 | 2023-05-26 | ||
Enamine | EN300-723743-5.0g |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |
2137693-62-8 | 5g |
$4349.0 | 2023-05-26 | ||
Enamine | EN300-723743-10.0g |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |
2137693-62-8 | 10g |
$6450.0 | 2023-05-26 | ||
Enamine | EN300-723743-0.05g |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |
2137693-62-8 | 0.05g |
$1261.0 | 2023-05-26 | ||
Enamine | EN300-723743-0.1g |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |
2137693-62-8 | 0.1g |
$1320.0 | 2023-05-26 | ||
Enamine | EN300-723743-0.25g |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |
2137693-62-8 | 0.25g |
$1381.0 | 2023-05-26 | ||
Enamine | EN300-723743-2.5g |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |
2137693-62-8 | 2.5g |
$2940.0 | 2023-05-26 |
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
sodium 4-chloro-2-oxo-2H-chromene-3-sulfinateに関する追加情報
Introduction to Sodium 4-Chloro-2-oxo-2H-chromene-3-sulfinate (CAS No. 2137693-62-8)
Sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. With the CAS number 2137693-62-8, this compound represents a unique structural motif that combines elements of chromene and sulfinate functionalities, making it a versatile intermediate in the synthesis of various bioactive molecules.
The chromene scaffold, characterized by a benzopyranone core, is well-documented for its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. The introduction of a chloro group at the 4-position and a sulfinate moiety at the 3-position enhances the reactivity and functional potential of this compound, opening up new avenues for drug discovery and development.
In recent years, there has been a growing interest in heterocyclic compounds that incorporate both electron-withdrawing and electron-donating groups to modulate their biological activity. Sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate exemplifies this trend, as its structure allows for fine-tuning of electronic properties through further functionalization. This flexibility has made it a valuable building block in the synthesis of novel therapeutic agents.
One of the most compelling aspects of sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate is its role as a precursor in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating derivatives with potent anti-cancer properties. The sulfinate group, in particular, has been shown to enhance binding affinity to specific protein targets, thereby improving the efficacy of drug candidates.
The synthesis of sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate involves multi-step organic transformations that require precise control over reaction conditions. The chloro-substituted chromene core is typically synthesized via condensation reactions followed by sulfonation and subsequent salt formation with sodium hydroxide. This synthetic route highlights the compound's complexity and the expertise required to produce it in high purity.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the structural and electronic properties of sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate. Molecular modeling studies have revealed insights into how the chloro and sulfinate groups influence molecular interactions, providing valuable guidance for rational drug design. These computational approaches are increasingly being integrated into experimental workflows to accelerate the discovery process.
In clinical research, sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate derivatives have shown promise in preclinical trials for treating neurological disorders. The chromene scaffold is known to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) applications. Additionally, the sulfinate group has been linked to improved metabolic stability, which could enhance drug bioavailability.
The pharmaceutical industry has also explored the use of sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate in developing anti-inflammatory agents. By leveraging its structural features, researchers have synthesized compounds that exhibit potent activity against inflammatory cytokines. This has opened up new therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its pharmaceutical applications, sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate has found utility in agrochemical research. Derivatives of this compound have demonstrated efficacy as plant growth regulators and pest inhibitors, showcasing its broad applicability across different sectors of chemical biology.
The future prospects for sodium 4-chloro-2 ox o - 2 H - chromene - 3 - sulfinate strong > are promising, with ongoing research aimed at expanding its biological profile and exploring novel synthetic methodologies. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to the development of next-generation therapeutics.
In conclusion, sodium 4-chloro - 2 ox o - 2 H - chromene - 3 - sulfinate strong > (CAS No. 2137693 - 62 - 8) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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